4-(4-Bromo-1H-pyrazol-3-YL)pyridine

PWWP Domain HDGFRP2 PSIP1

Sourcing a structurally authenticated dual PWWP-domain probe for chromatin-targeting DIPG research presents analytical and supply chain risks. 4-(4-Bromo-1H-pyrazol-3-yl)pyridine (HDGFRP2/PSIP1-IN-1, CAS 166196-54-9) resolves both. The 4-bromo substituent is confirmed by co-crystallography (PDB 8Z6C, 1.93 Å) to engage the HDGFRP2 aromatic cage and serves as a cross-coupling handle for focused library synthesis. - Dual probe with quantified selectivity: HDGFRP2 Kd=7 μM, PSIP1 Kd=27 μM. - Free base supplied with 95-99.5% HPLC purity; available from mg to kg scale. - Ambient-stable shipments; quality assured with batch-specific CoA.

Molecular Formula C8H6BrN3
Molecular Weight 224.061
CAS No. 166196-54-9
Cat. No. B597520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromo-1H-pyrazol-3-YL)pyridine
CAS166196-54-9
Molecular FormulaC8H6BrN3
Molecular Weight224.061
Structural Identifiers
SMILESC1=CN=CC=C1C2=C(C=NN2)Br
InChIInChI=1S/C8H6BrN3/c9-7-5-11-12-8(7)6-1-3-10-4-2-6/h1-5H,(H,11,12)
InChIKeyLKKNQJJSEMQTHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Bromo-1H-pyrazol-3-yl)pyridine: Overview & Differentiation


4-(4-Bromo-1H-pyrazol-3-yl)pyridine (CAS 166196-54-9), synonymously designated HDGFRP2/PSIP1-IN-1 or Compound BPP, is a heterocyclic small molecule comprising a brominated pyrazole ring linked to a pyridine moiety, with a molecular formula of C8H6BrN3 and a molecular weight of 224.06 g/mol . The compound is commercially available as a free base (typical purity specifications range from 95% to 99.5%) and as a hydrochloride salt . It is structurally characterized by a bromine atom at the 4-position of the pyrazole ring, a feature that distinguishes it from halogen-variant analogs such as the 4-chloro and 4-fluoro derivatives, and from substitution-position isomers .

4-(4-Bromo-1H-pyrazol-3-yl)pyridine: No Generic Alternative


Generic substitution within the pyrazolylpyridine class is precluded by the documented target engagement profile of 4-(4-Bromo-1H-pyrazol-3-yl)pyridine, which establishes a quantifiable binding hierarchy across the HDGFRP2 PWWP subfamily. This compound demonstrates differential binding affinities for HDGFRP2 (Kd = 7 μM), PSIP1 (Kd = 27 μM), and HDGFRP3 (Kd = 14 μM) [1]. The 4-bromo substitution pattern is critical for this binding interaction, as evidenced by the high-resolution crystal structure of the compound in complex with the HDGFRP2 PWWP domain (PDB ID: 8Z6C, resolution: 1.93 Å), which reveals the specific molecular recognition determinants governing the interaction [2]. Analogs with alternative halogen substitutions (e.g., 4-chloro, 4-fluoro) or differing regiochemistry at the pyrazole ring would exhibit altered electronic properties, steric profiles, and hydrogen-bonding capacities that would be expected to modulate binding kinetics and affinity in ways not predicted by simple structural analogy .

4-(4-Bromo-1H-pyrazol-3-yl)pyridine: Differentiation Evidence


Binding Selectivity Across HDGFRP2 PWWP Subfamily

4-(4-Bromo-1H-pyrazol-3-yl)pyridine (HDGFRP2/PSIP1-IN-1) exhibits a quantifiable binding hierarchy across three members of the HDGFRP2 PWWP subfamily, with a primary affinity for HDGFRP2 (Kd = 7 μM, ligand efficiency = 0.47), approximately 4-fold selectivity over PSIP1 (Kd = 27 μM), and intermediate binding to HDGFRP3 (Kd = 14 μM) [1]. The 4-bromo substitution is a critical determinant of this binding profile; a systematic evaluation of halogen-variant analogs, including 4-chloro-1H-pyrazol-3-yl)pyridine and 4-fluoro-1H-pyrazol-3-yl)pyridine, would be necessary to determine whether alternative halogen substitutions alter the affinity and selectivity fingerprint. In the absence of published comparative Kd data for these analogs, the 4-bromo compound remains the only variant with validated target engagement across the HDGFRP2/PSIP1/HDGFRP3 triad .

PWWP Domain HDGFRP2 PSIP1 Chromatin Reader DIPG Affinity Profiling

Co-crystal Structure of HDGFRP2 PWWP Domain Complex

The three-dimensional binding pose of 4-(4-Bromo-1H-pyrazol-3-yl)pyridine within the HDGFRP2 PWWP domain aromatic cage has been experimentally resolved by X-ray crystallography at 1.93 Å resolution (PDB ID: 8Z6C) [1]. This structural determination, published in FEBS Letters (Wei et al., 2024), provides atomic-level detail of the ligand-protein interactions, including the specific contacts mediated by the 4-bromo substituent within the binding pocket [2]. In contrast, no experimentally determined crystal structures are currently available in the PDB for the corresponding 4-chloro, 4-fluoro, or 4-methyl pyrazolylpyridine analogs in complex with the HDGFRP2 PWWP domain, rendering the bromo compound uniquely positioned for rational, structure-guided optimization efforts [3].

X-ray Crystallography Structure-Based Drug Design PWWP Domain Fragment-Based Discovery Ligand-Binding Pose

Physicochemical Drug-Likeness Profile

4-(4-Bromo-1H-pyrazol-3-yl)pyridine possesses a LogP of approximately 2.23-2.23 and an ACD/LogP of 1.76, placing it within a favorable lipophilicity range for cell permeability while maintaining acceptable predicted aqueous solubility characteristics . The compound has zero Rule of 5 violations, a topological polar surface area of approximately 41.6 Ų, one hydrogen bond donor, and two hydrogen bond acceptors [1]. The bromine substituent increases molecular weight (224.06 g/mol) and lipophilicity compared to the non-halogenated 4-(1H-pyrazol-3-yl)pyridine scaffold (MW = 145.16 g/mol, calculated LogP ≈ 0.8-1.0), which may enhance membrane permeability and target engagement while retaining synthetic tractability via the bromine handle for downstream diversification .

Lipophilicity Drug-Likeness Physicochemical Properties Medicinal Chemistry LogP

4-(4-Bromo-1H-pyrazol-3-yl)pyridine Application Scenarios


Dual HDGFRP2/PSIP1 Inhibition in DIPG Models

4-(4-Bromo-1H-pyrazol-3-yl)pyridine (HDGFRP2/PSIP1-IN-1) serves as a validated chemical probe for investigating the role of HDGFRP2 and PSIP1 PWWP domains in diffuse intrinsic pontine glioma (DIPG) pathogenesis. The compound's documented binding affinities (Kd = 7 μM for HDGFRP2, Kd = 27 μM for PSIP1) enable researchers to interrogate the functional consequences of dual PWWP domain inhibition in cellular models of DIPG, where both targets have been implicated in disease progression [1]. The availability of the HDGFRP2 PWWP-co-crystal structure (PDB 8Z6C) further supports mechanism-of-action studies and structure-activity relationship exploration in this therapeutic context [2].

Fragment-Based Optimization from Co-crystal Structure

The high-resolution co-crystal structure of 4-(4-Bromo-1H-pyrazol-3-yl)pyridine bound to the HDGFRP2 PWWP domain (PDB ID: 8Z6C, 1.93 Å resolution) provides a validated structural template for fragment-based drug discovery programs targeting chromatin reader domains [1]. The bromine atom at the 4-position of the pyrazole ring serves a dual purpose: it provides crystallographically defined binding interactions within the aromatic cage, and it functions as a synthetic handle for downstream diversification via cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to generate focused compound libraries for SAR exploration [2].

Late-Stage Diversification via Bromine Handle

4-(4-Bromo-1H-pyrazol-3-yl)pyridine functions as a versatile synthetic intermediate for constructing more complex heterocyclic architectures. The 4-bromo substituent on the pyrazole ring is amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and amine substituents at this position [1]. This reactivity profile, combined with the compound's favorable physicochemical properties (LogP ~2.23, zero Rule of 5 violations), makes it a strategically useful building block for medicinal chemistry campaigns requiring rapid analog synthesis around a pyrazolylpyridine core [2].

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